molecular formula C9H8ClNO4 B13983828 Methyl 2-chloro-6-methyl-4-nitrobenzoate CAS No. 116621-19-3

Methyl 2-chloro-6-methyl-4-nitrobenzoate

Cat. No.: B13983828
CAS No.: 116621-19-3
M. Wt: 229.62 g/mol
InChI Key: JROGQAPWAHKCSF-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methyl-4-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-6-methyl-4-nitrobenzoate can be synthesized through a multi-step process involving the nitration, chlorination, and esterification of appropriate starting materials. One common method involves the nitration of 2-chloro-6-methylbenzoic acid, followed by esterification with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-methyl-4-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Products include 2-amino-6-methyl-4-nitrobenzoate or 2-thio-6-methyl-4-nitrobenzoate.

    Reduction: The major product is 2-chloro-6-methyl-4-aminobenzoate.

    Ester Hydrolysis: The product is 2-chloro-6-methyl-4-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-chloro-6-methyl-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-methyl-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester and chlorine groups can undergo nucleophilic substitution. These interactions can lead to the formation of reactive intermediates that may exert biological effects or facilitate further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloro-4-nitrobenzoate: Similar structure but lacks the methyl group at the 6-position.

    Methyl 4-chloro-2-nitrobenzoate: Chlorine and nitro groups are positioned differently on the benzene ring.

    Methyl 5-chloro-2-nitrobenzoate: Chlorine is at the 5-position instead of the 6-position.

Uniqueness

Methyl 2-chloro-6-methyl-4-nitrobenzoate is unique due to the specific arrangement of its substituents, which influences its reactivity and potential applications. The presence of the methyl group at the 6-position can affect the compound’s steric and electronic properties, making it distinct from its analogs.

Properties

CAS No.

116621-19-3

Molecular Formula

C9H8ClNO4

Molecular Weight

229.62 g/mol

IUPAC Name

methyl 2-chloro-6-methyl-4-nitrobenzoate

InChI

InChI=1S/C9H8ClNO4/c1-5-3-6(11(13)14)4-7(10)8(5)9(12)15-2/h3-4H,1-2H3

InChI Key

JROGQAPWAHKCSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)Cl)[N+](=O)[O-]

Origin of Product

United States

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